1-Cyclopentyl-3-methyl-3-nitrosourea
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Overview
Description
1-Cyclopentyl-3-methyl-3-nitrosourea is an organic compound with the molecular formula C7H13N3O2. It belongs to the class of nitrosoureas, which are known for their applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by the presence of a cyclopentyl group, a methyl group, and a nitrosourea functional group.
Preparation Methods
The synthesis of 1-Cyclopentyl-3-methyl-3-nitrosourea typically involves the reaction of cyclopentylamine with methyl isocyanate, followed by nitrosation. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize yield and efficiency.
Chemical Reactions Analysis
1-Cyclopentyl-3-methyl-3-nitrosourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrosourea group into amines or other derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrosourea group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Cyclopentyl-3-methyl-3-nitrosourea has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Industry: It is used in the production of other chemical compounds and materials, serving as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 1-Cyclopentyl-3-methyl-3-nitrosourea involves its ability to alkylate DNA and proteins, leading to the disruption of cellular processes. The nitrosourea group is responsible for the alkylation, which can result in the formation of cross-links within DNA strands, ultimately inhibiting DNA replication and transcription. This mechanism is particularly relevant in its potential anticancer activity, where it targets rapidly dividing cells.
Comparison with Similar Compounds
1-Cyclopentyl-3-methyl-3-nitrosourea can be compared with other nitrosoureas, such as:
1-Methyl-3-nitrosourea: Similar in structure but lacks the cyclopentyl group, leading to different reactivity and applications.
1-Cyclohexyl-3-methyl-3-nitrosourea: Contains a cyclohexyl group instead of a cyclopentyl group, which affects its chemical properties and biological activity.
1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea: Known for its use in chemotherapy, this compound has a different alkylating group, leading to distinct mechanisms of action and therapeutic applications.
Properties
CAS No. |
80413-74-7 |
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Molecular Formula |
C7H13N3O2 |
Molecular Weight |
171.20 g/mol |
IUPAC Name |
3-cyclopentyl-1-methyl-1-nitrosourea |
InChI |
InChI=1S/C7H13N3O2/c1-10(9-12)7(11)8-6-4-2-3-5-6/h6H,2-5H2,1H3,(H,8,11) |
InChI Key |
YHISWHDZRLKPAB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)NC1CCCC1)N=O |
Origin of Product |
United States |
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